molecular formula C9H6BrNO2 B8508662 3-(2-Bromooxazol-5-yl)phenol

3-(2-Bromooxazol-5-yl)phenol

Cat. No. B8508662
M. Wt: 240.05 g/mol
InChI Key: MYRMFJKLVBCXJF-UHFFFAOYSA-N
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Patent
US07189712B2

Procedure details

Boron tribromide (5.0 mL, 13.25 g, 53 mmol) was added dropwise to a stirred solution of 2-bromo-5-(3-methoxyphenyl)-1,3-oxazole (2.1 g, 10 mmol) in dry dichloromethane (50 mL) at RT under Nitrogen. The reaction mixture was stirred for about 1 h and then carefully poured over ice. After the ice melted, the mixture was extracted with ethyl acetate (2×250 mL). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting solid was collected by filtration and dried under vacuum to afford a light brown solid (1.13 g, 47%). 1H NMR (400 MHz, d6-DMSO): δ 6.74 (dd, J1=8.1, J2=2.2, 1H), 6.99 (d, J=2, 1H), 7.05 (d, J=7.9, 1H), 7.21 (t, J=7.9, 1H), 7.64 (s, 1H), 9.48 (bs, 1H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
47%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[Br:5][C:6]1[O:7][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([O:17]C)[CH:12]=2)=[CH:9][N:10]=1>ClCCl>[Br:5][C:6]1[O:7][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([OH:17])[CH:12]=2)=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
2.1 g
Type
reactant
Smiles
BrC=1OC(=CN1)C1=CC(=CC=C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for about 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
carefully poured over ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1OC(=CN1)C1=CC(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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